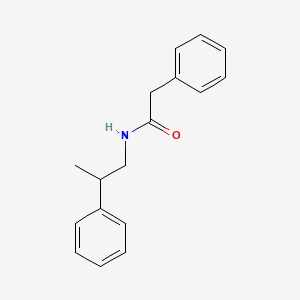

2-phenyl-N-(2-phenylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-phenyl-N-(2-phenylpropyl)acetamide, also known as Fluorfenicol, is an antibiotic that belongs to the family of phenicol compounds. It is a white crystalline powder that has broad-spectrum activity against a wide range of bacterial pathogens. Fluorfenicol was first synthesized in the 1970s and has since been used in both human and veterinary medicine.

Mechanism of Action

2-phenyl-N-(2-phenylpropyl)acetamide works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial growth and ultimately bacterial death.

Biochemical and Physiological Effects:

This compound has been found to have low toxicity in animals and humans. It is well absorbed after oral administration and has a long elimination half-life. It is primarily metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

One advantage of 2-phenyl-N-(2-phenylpropyl)acetamide is its broad-spectrum activity against a wide range of bacterial pathogens. It is also effective against antibiotic-resistant strains of bacteria. However, its use in lab experiments is limited by its high cost and low solubility in water.

Future Directions

1. Development of new synthesis methods to increase yield and reduce cost.

2. Investigation of the potential use of 2-phenyl-N-(2-phenylpropyl)acetamide in combination with other antibiotics to increase efficacy.

3. Study of the effects of this compound on the gut microbiome.

4. Investigation of the potential use of this compound in the treatment of viral infections.

5. Development of new formulations of this compound to increase solubility in water.

Synthesis Methods

The synthesis of 2-phenyl-N-(2-phenylpropyl)acetamide involves the reaction between this compound and fluorine gas in the presence of a catalyst. The reaction takes place under high pressure and high temperature conditions. The yield of the reaction is typically around 50%.

Scientific Research Applications

2-phenyl-N-(2-phenylpropyl)acetamide has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacterial pathogens, including both gram-positive and gram-negative bacteria. It has also been found to be effective against antibiotic-resistant strains of bacteria.

properties

IUPAC Name |

2-phenyl-N-(2-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-14(16-10-6-3-7-11-16)13-18-17(19)12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETQQQJSCIFWGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297124 |

Source

|

| Record name | N-(2-Phenylpropyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

855929-24-7 |

Source

|

| Record name | N-(2-Phenylpropyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855929-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Phenylpropyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5368076.png)

![4-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5368101.png)

![6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone](/img/structure/B5368111.png)

![3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368123.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-methoxy-2-methylpropanamide](/img/structure/B5368127.png)

![N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5368131.png)

![N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5368152.png)

![2-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5368159.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(propylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5368170.png)

![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5368174.png)

![3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}sulfonyl)-N-methylbenzamide](/img/structure/B5368182.png)